molecular formula C10H16ClNO B13695922 O-(4-(tert-Butyl)phenyl)hydroxylamine hydrochloride

O-(4-(tert-Butyl)phenyl)hydroxylamine hydrochloride

Cat. No.: B13695922
M. Wt: 201.69 g/mol
InChI Key: CEEIPKHOCRIABN-UHFFFAOYSA-N
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Description

O-(4-(tert-Butyl)phenyl)hydroxylamine hydrochloride is an organic compound with the molecular formula C10H16ClNO. It is a white crystalline powder that is soluble in water and various organic solvents. This compound is commonly used in organic synthesis and has applications in various fields such as chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of O-(4-(tert-Butyl)phenyl)hydroxylamine hydrochloride typically involves the reaction of 4-tert-butylphenylamine with hydroxylamine hydrochloride under acidic conditions. The reaction is carried out in a solvent such as ethanol or methanol, and the product is isolated by crystallization.

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control of reaction conditions and higher yields. The raw materials are fed into the reactor, and the product is continuously collected and purified.

Chemical Reactions Analysis

Types of Reactions

O-(4-(tert-Butyl)phenyl)hydroxylamine hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: It can be oxidized to form nitroso compounds.

    Reduction: It can be reduced to form amines.

    Substitution: It can undergo nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Common reagents include alkyl halides and acyl chlorides.

Major Products Formed

    Oxidation: Nitroso compounds.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

O-(4-(tert-Butyl)phenyl)hydroxylamine hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis for the preparation of various compounds.

    Biology: It is used in the study of enzyme mechanisms and as a probe for detecting reactive oxygen species.

    Industry: It is used in the production of polymers and as a stabilizer in various industrial processes.

Mechanism of Action

The mechanism of action of O-(4-(tert-Butyl)phenyl)hydroxylamine hydrochloride involves its ability to donate or accept electrons, making it a versatile reagent in redox reactions. It can interact with various molecular targets, including enzymes and reactive oxygen species, to exert its effects. The specific pathways involved depend on the context of its use in different applications.

Comparison with Similar Compounds

Similar Compounds

  • O-tert-Butylhydroxylamine hydrochloride
  • 2-Aminooxy-2-methylpropane hydrochloride
  • tert-Butoxyamine hydrochloride

Uniqueness

O-(4-(tert-Butyl)phenyl)hydroxylamine hydrochloride is unique due to its specific structure, which imparts distinct reactivity and stability compared to other similar compounds. Its tert-butyl group provides steric hindrance, making it less prone to certain side reactions, and its phenyl group enhances its stability and reactivity in various chemical processes.

Properties

Molecular Formula

C10H16ClNO

Molecular Weight

201.69 g/mol

IUPAC Name

O-(4-tert-butylphenyl)hydroxylamine;hydrochloride

InChI

InChI=1S/C10H15NO.ClH/c1-10(2,3)8-4-6-9(12-11)7-5-8;/h4-7H,11H2,1-3H3;1H

InChI Key

CEEIPKHOCRIABN-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)ON.Cl

Origin of Product

United States

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